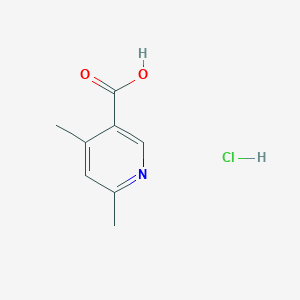

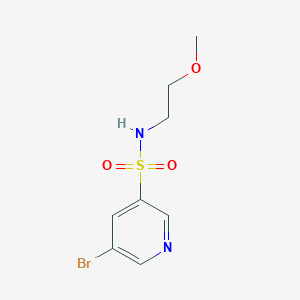

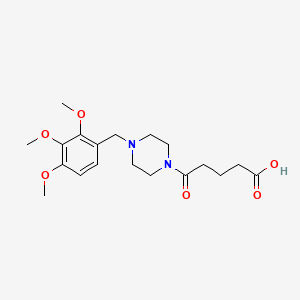

![molecular formula C17H23NO5 B3071382 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid CAS No. 1010891-44-7](/img/structure/B3071382.png)

1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid

説明

This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is an orally active short-chain fatty acid (SCFA) and is used for the β hemoglobinopathies and other anemias .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,4,6H2,1-2H3, (H,12,13) .Chemical Reactions Analysis

The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . The process passes through a previously unknown isomer of 3,4,5,6-tetrahydropyridine .Physical And Chemical Properties Analysis

The molecular weight of this compound is 210.2265 . More detailed physical and chemical properties were not found in the retrieved sources.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid, focusing on six unique applications:

Pharmaceutical Development

1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid has shown potential in pharmaceutical development, particularly in the synthesis of novel therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating conditions such as chronic pain, inflammation, and neurological disorders .

Neuroprotective Agents

This compound is being investigated for its neuroprotective properties. Studies suggest that it may help protect neurons from damage caused by oxidative stress and neuroinflammation. This makes it a promising candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Cancer Research

Research has indicated that 1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid may possess anti-cancer properties. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. This application is particularly significant in the development of new chemotherapeutic agents .

Anti-Inflammatory Applications

The compound has demonstrated anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is valuable for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Analgesic Research

1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid is also being explored for its analgesic (pain-relieving) properties. Its ability to interact with pain receptors and modulate pain signaling pathways makes it a potential candidate for developing new pain management therapies, especially for chronic pain conditions .

Antioxidant Properties

The compound has shown antioxidant activity, which is crucial in protecting cells from oxidative damage. This property is being studied for its potential applications in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

作用機序

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid”, is an important task of modern organic chemistry . This will likely continue to be a focus of research in the future.

特性

IUPAC Name |

1-[3-(3,4-dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-22-14-5-3-12(11-15(14)23-2)4-6-16(19)18-9-7-13(8-10-18)17(20)21/h3,5,11,13H,4,6-10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBQNSVFWFDYGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

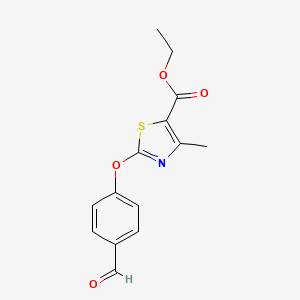

![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)

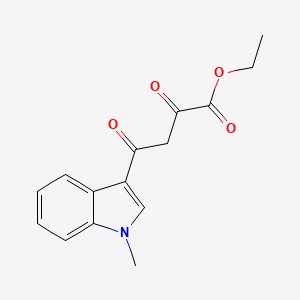

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate](/img/structure/B3071310.png)

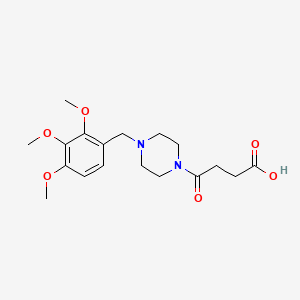

![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)